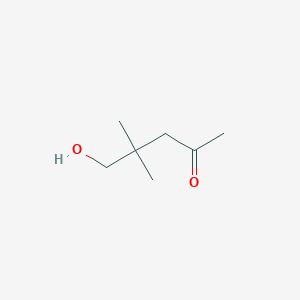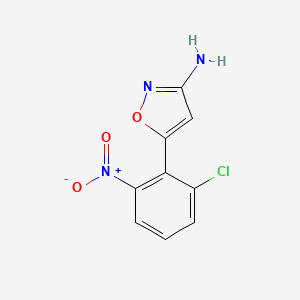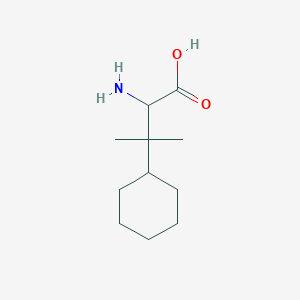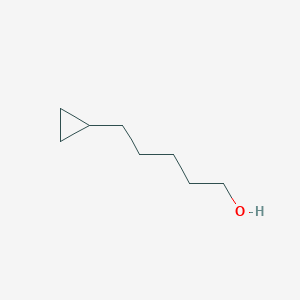
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound that features a bromophenyl group, a methoxyethylthio group, and an ethanone backbone. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and applications in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 2-methoxyethylthiol.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a nucleophilic addition reaction with 2-methoxyethylthiol in the presence of a base such as sodium hydride to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: May serve as a lead compound in the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group could facilitate binding to hydrophobic pockets, while the methoxyethylthio group might interact with polar or charged residues.
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-((2-ethoxyethyl)thio)ethan-1-one: Similar structure with an ethoxyethyl group instead of methoxyethyl.
Uniqueness
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is unique due to the specific positioning of the bromine atom and the methoxyethylthio group, which can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C11H13BrO2S |
|---|---|
分子量 |
289.19 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-2-(2-methoxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C11H13BrO2S/c1-14-5-6-15-8-11(13)9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 |
InChI 键 |
KGRGANJAIJWRTL-UHFFFAOYSA-N |
规范 SMILES |
COCCSCC(=O)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


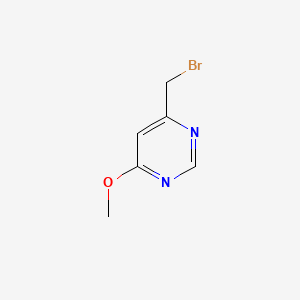

![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)

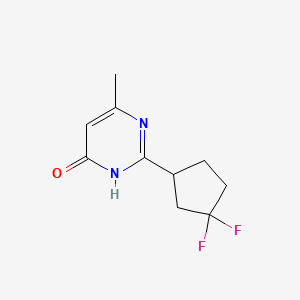
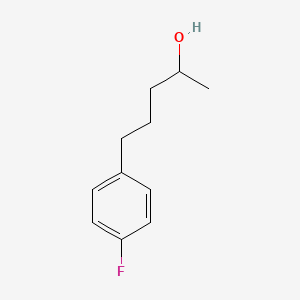
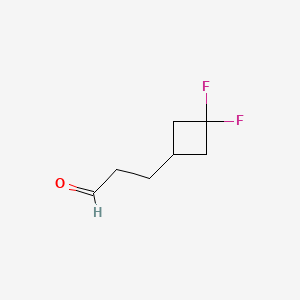
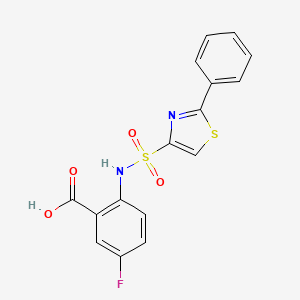

![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
